N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE involves multiple steps, starting with the preparation of the pyrrole core. The key steps include:
Formation of the Pyrrole Core: This is typically achieved through a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Furylmethyl Group: This step involves the alkylation of the pyrrole core with a furylmethyl halide under basic conditions.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source.
Formation of the Acetamide Moiety: This involves the reaction of the intermediate compound with an acylating agent to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
N-[3-cyano-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]thiophene-2-carboxamide: Shares a similar pyrrole core but with a thiophene group instead of the acetamide moiety.
N-[3-cyano-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but lacks the ethylideneaminooxy group.
Uniqueness
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C34H30N4O5 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C34H30N4O5/c1-23(26-16-17-29(40-2)30(19-26)41-3)37-43-22-31(39)36-34-28(20-35)32(24-11-6-4-7-12-24)33(25-13-8-5-9-14-25)38(34)21-27-15-10-18-42-27/h4-19H,21-22H2,1-3H3,(H,36,39)/b37-23+ |
InChI Key |
ZFMNLDXHZHQCDN-GUBAARJWSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)/C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC(=NOCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.